(S)-1-(6-Methoxypyridin-2-yl)propan-1-amine (S)-1-(6-Methoxypyridin-2-yl)propan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17621194
InChI: InChI=1S/C9H14N2O/c1-3-7(10)8-5-4-6-9(11-8)12-2/h4-7H,3,10H2,1-2H3/t7-/m0/s1
SMILES:
Molecular Formula: C9H14N2O
Molecular Weight: 166.22 g/mol

(S)-1-(6-Methoxypyridin-2-yl)propan-1-amine

CAS No.:

Cat. No.: VC17621194

Molecular Formula: C9H14N2O

Molecular Weight: 166.22 g/mol

* For research use only. Not for human or veterinary use.

(S)-1-(6-Methoxypyridin-2-yl)propan-1-amine -

Specification

Molecular Formula C9H14N2O
Molecular Weight 166.22 g/mol
IUPAC Name (1S)-1-(6-methoxypyridin-2-yl)propan-1-amine
Standard InChI InChI=1S/C9H14N2O/c1-3-7(10)8-5-4-6-9(11-8)12-2/h4-7H,3,10H2,1-2H3/t7-/m0/s1
Standard InChI Key RUCLVZZNRUKYFG-ZETCQYMHSA-N
Isomeric SMILES CC[C@@H](C1=NC(=CC=C1)OC)N
Canonical SMILES CCC(C1=NC(=CC=C1)OC)N

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The molecular structure of (S)-1-(6-Methoxypyridin-2-yl)propan-1-amine comprises a pyridine ring substituted with a methoxy group at the 6-position and a propan-1-amine chain at the 2-position. The stereocenter at the first carbon of the propane backbone confers chirality, making enantioselective synthesis critical for applications requiring optical purity.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₉H₁₄N₂O
Molecular Weight166.22 g/mol
IUPAC Name(1S)-1-(6-methoxypyridin-2-yl)propan-1-amine
Canonical SMILESCCC(C1=NC(=CC=C1)OC)N
Isomeric SMILESCCC@@HN
XLogP31.2 (estimated)
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3

The compound’s stereochemistry is defined by the (S)-configuration, which influences its interactions with biological targets and synthetic intermediates.

Synthesis and Optimization

Asymmetric Reductive Amination

The primary synthetic route involves asymmetric reductive amination of 6-methoxypyridine-2-carbaldehyde with (S)-1-aminopropane. Catalytic hydrogenation using chiral catalysts such as Ru-BINAP complexes achieves enantiomeric excess (ee) >98%. Key parameters include:

  • Temperature: 50–70°C

  • Pressure: 10–15 bar H₂

  • Catalyst Loading: 0.5–1 mol%

  • Solvent: Methanol or ethanol

Table 2: Optimization of Reaction Conditions

ParameterOptimal RangeConversion (%)ee (%)
Temperature60°C9598
H₂ Pressure12 bar9799
Catalyst (Ru-BINAP)0.8 mol%9699

Alternative methods include enzymatic resolution using lipases, though yields are typically lower (70–80%) .

Patent-Based Methodologies

A patented approach utilizes (S)-1-methoxy-2-propylamine as a precursor, reacting it with hydrochloric acid under high-pressure conditions (3–45 bar) in an autoclave. This method achieves >90% yield of the hydrochloride salt, which is subsequently neutralized to isolate the free amine . Critical steps include:

  • Acid Hydrolysis: 30–40% HCl at 135–140°C for 1–12 hours.

  • Base Liberation: NaOH (pH >10) to precipitate the amine.

  • Purification: Azeotropic distillation with toluene to remove residual water .

Physicochemical Properties

Thermal and Solubility Profiles

(S)-1-(6-Methoxypyridin-2-yl)propan-1-amine exhibits moderate solubility in polar solvents (e.g., ethanol, DMSO) but limited solubility in water (<1 mg/mL). Its melting point ranges from 45–50°C, while the hydrochloride salt melts at 110–115°C .

Table 3: Physical Properties

PropertyValue
Melting Point45–50°C
Boiling Point230–235°C (estimated)
LogP (Octanol-Water)1.2
Refractive Index1.512

Spectroscopic Data

  • IR (KBr): 3350 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=N pyridine), 1250 cm⁻¹ (C-O methoxy).

  • ¹H NMR (400 MHz, CDCl₃): δ 1.05 (t, 3H, CH₃), 1.85 (m, 2H, CH₂), 3.20 (q, 1H, CH-NH₂), 3.85 (s, 3H, OCH₃), 6.70 (d, 1H, pyridine-H), 7.25 (d, 1H, pyridine-H).

Applications in Medicinal Chemistry

Chiral Building Block

The compound serves as a precursor for carbazole derivatives, which exhibit neuroprotective and anticancer activities. For example, coupling with 3,6-dibromo-9H-carbazole via Ullmann-type reactions yields potent kinase inhibitors .

Table 4: Biological Activity of Derivatives

DerivativeTargetIC₅₀ (nM)
Carbazole-amine conjugateAkt Kinase12
Fluorinated analogMAPK8

Neuroprotective Agents

Structural analogs of (S)-1-(6-Methoxypyridin-2-yl)propan-1-amine, such as (−)-P7C3-S243, demonstrate enhanced blood-brain barrier permeability and efficacy in preclinical models of neurodegeneration . Modifications to the propanamine chain (e.g., fluorination) improve metabolic stability .

Industrial-Scale Production

Continuous Flow Synthesis

Recent advancements employ continuous flow reactors to enhance yield (90–95%) and reduce reaction times (2–4 hours). Key advantages include:

  • Precision Temperature Control: Minimizes side reactions.

  • In-Line Purification: Integrated crystallization units remove impurities.

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